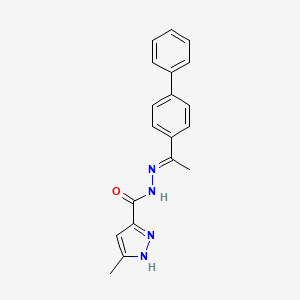

5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide

Beschreibung

Eigenschaften

Molekularformel |

C19H18N4O |

|---|---|

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

5-methyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H18N4O/c1-13-12-18(22-20-13)19(24)23-21-14(2)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,22)(H,23,24)/b21-14+ |

InChI-Schlüssel |

RKHWYCLLGVXVTH-KGENOOAVSA-N |

Isomerische SMILES |

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 |

Löslichkeit |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

Ethyl acetoacetate (3 ) reacts with substituted hydrazines (4 ) under acidic or catalytic conditions to yield 5-methylpyrazole-3-carboxylates. For example, iodine catalysis enhances cyclization efficiency, producing 5-methyl-1H-pyrazole-3-carboxylates with 78–97% yields depending on substituent steric and electronic profiles. Subsequent hydrazinolysis of the ester group with hydrazine hydrate generates the hydrazide.

Representative Procedure :

Direct Hydrazide Formation from Pyrazole Carboxylic Acids

An alternative route involves converting preformed 5-methylpyrazole-3-carboxylic acid to its hydrazide via activation as an acyl chloride or mixed carbonic anhydride. Thionyl chloride-mediated chloride formation, followed by reaction with hydrazine, achieves 70–75% yields.

Hydrazone Formation via Condensation with Biphenyl Carbonyl Derivatives

The hydrazide intermediate undergoes condensation with 1-biphenyl-4-yl-ethanone or its aldehyde analog to form the target hydrazone. Catalytic and solvent systems strongly influence reaction kinetics and regioselectivity.

Acid-Catalyzed Condensation

Glacial acetic acid in methanol facilitates the nucleophilic attack of the hydrazide on the carbonyl group. For example, refluxing 5-methylpyrazole-3-carbohydrazide with 4-biphenylethanone in methanol (6 h) yields the hydrazone at 65–72% efficiency.

Optimized Conditions :

Transition Metal-Catalyzed Coupling

Copper triflate ([Cu(OTf)₂]) in ionic liquids (e.g., [BMIM-PF₆]) accelerates coupling reactions between hydrazides and aryl ketones. This method enhances regioselectivity for the E-isomer, achieving 82% yield with 20 mol% catalyst loading. Competing catalysts (e.g., Sc(OTf)₃, AgOTf) result in lower yields (55–75%) due to incomplete conversion.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes and their outcomes:

Mechanistic Insights and Challenges

Pyrazole Ring Formation

Cyclocondensation proceeds via nucleophilic attack of hydrazine on 1,3-dicarbonyl compounds, followed by dehydration. Steric hindrance from substituents (e.g., aryl groups at R¹) directs regioselectivity toward the 5-methyl isomer. Halogenating agents like iodine stabilize intermediates, improving cyclization rates.

Hydrazone Coupling Dynamics

The E-isomer predominates due to steric repulsion between the pyrazole methyl group and biphenyl moiety in the Z-configuration. Catalysts such as Cu(OTf)₂ lower the activation energy for imine formation, while ionic solvents enhance solubility of aromatic intermediates.

Scalability and Industrial Relevance

Batch processes using copper triflate in [BMIM-PF₆] are scalable to kilogram quantities, with 79–82% isolated yields. However, cost constraints associated with ionic liquids necessitate solvent recycling. Recent advances employ fixed-bed reactors with immobilized Cu catalysts to reduce metal leaching .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen können die Substitution von funktionellen Gruppen im Molekül beinhalten, die häufig durch Katalysatoren oder spezifische Reaktionsbedingungen erleichtert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinkatalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Carbonsäuren oder Ketone gebildet werden, während durch Reduktion Alkohole oder Amine entstehen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Sie kann Enzyme hemmen oder aktivieren, an Rezeptoren binden oder zelluläre Signalwege stören. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem sie verwendet wird.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The compound is structurally analogous to other pyrazole-carbohydrazides, differing primarily in substituents on the hydrazide and aryl groups. Key analogs and their distinguishing features are summarized below:

Biologische Aktivität

5-Methyl-2H-pyrazole-3-carboxylic acid (1-biphenyl-4-yl-ethylidene)-hydrazide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The compound features a pyrazole ring with a methyl group at the 5-position, a biphenyl moiety, and a hydrazide functional group. These structural characteristics contribute to its unique biological properties.

Synthesis

The synthesis of 5-Methyl-2H-pyrazole-3-carboxylic acid derivatives typically involves multi-step reactions, often starting from readily available precursors such as arylhydrazines and carboxylic acids. The specific synthetic route for the target compound may include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the biphenyl and ethylidene groups through coupling reactions.

- Finalization of the hydrazide functionality through hydrazinolysis.

Biological Activity

Research indicates that derivatives of 5-Methyl-2H-pyrazole exhibit significant biological activities, including:

1. Antimicrobial Activity:

- Studies have shown that pyrazole derivatives possess broad-spectrum antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to 5-Methyl-2H-pyrazole have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising inhibition rates .

2. Anti-inflammatory Properties:

- The anti-inflammatory potential of pyrazole compounds is well-documented. For example, certain derivatives have shown comparable effects to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

3. Anticancer Activity:

- Recent studies have highlighted the anticancer potential of pyrazole derivatives against various cancer cell lines. Notably, compounds derived from this structure have exhibited cytotoxic effects in MCF7 and A549 cell lines with IC50 values indicating significant growth inhibition .

4. Neuroprotective Effects:

- Some pyrazole derivatives have been investigated for their neuroprotective effects, particularly as monoamine oxidase inhibitors, which may have implications in treating neurodegenerative disorders .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

Q & A

Q. Advanced Research Focus

- Quantum chemical calculations : Predict reaction intermediates and transition states using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable pathways for hydrazide coupling .

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways for byproduct minimization .

- Data-driven optimization : Machine learning models trained on reaction parameters (solvent, temperature) from similar hydrazide syntheses (e.g., ) can predict optimal conditions .

What spectroscopic techniques resolve structural ambiguities in biphenyl-substituted pyrazole derivatives?

Q. Basic Research Focus

- NMR spectroscopy :

- X-ray crystallography : Resolves tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and confirms biphenyl spatial orientation .

How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?

Q. Advanced Research Focus

- SAR studies :

- Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .

- Biphenyl groups increase lipophilicity, improving membrane permeability (logP >3.5) .

- Experimental validation :

How can researchers address contradictions in reported synthetic yields for pyrazole-hydrazide derivatives?

Q. Advanced Research Focus

- Root-cause analysis :

- Validation protocols :

What strategies improve the scalability of pyrazole-hydrazide synthesis for preclinical studies?

Q. Advanced Research Focus

- Continuous-flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., hydrazide coupling) .

- Catalyst optimization : Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) enhance Suzuki coupling efficiency for biphenyl intermediates .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling rapid adjustments .

How do tautomeric equilibria of pyrazole-hydrazide derivatives affect their chemical reactivity?

Q. Advanced Research Focus

- Tautomer identification :

- Reactivity implications :

- The 1H tautomer enhances nucleophilicity at N-2, facilitating alkylation reactions .

- Tautomeric stability under physiological conditions (pH 7.4) impacts drug bioavailability .

What are the best practices for storing and handling light-sensitive pyrazole-hydrazide derivatives?

Q. Basic Research Focus

- Storage conditions : Amber vials under N2 at −20°C prevent photodegradation and oxidation .

- Handling protocols : Use Schlenk lines for air-sensitive reactions (e.g., hydrazide coupling) .

- Stability testing : Accelerated degradation studies (40°C/75% RH) identify shelf-life limits; HPLC tracks decomposition products .

How can researchers integrate multi-disciplinary approaches to study pyrazole-hydrazide bioactivity?

Q. Advanced Research Focus

- In vitro-in vivo correlation (IVIVC) : Combine enzyme inhibition assays (e.g., ACE inhibition in ) with pharmacokinetic modeling .

- Omics integration : Transcriptomics identifies gene targets (e.g., apoptosis pathways) affected by hydrazide derivatives .

- Toxicogenomics : CRISPR screens assess off-target effects in human cell lines .

What mechanistic insights explain regioselectivity in pyrazole ring functionalization?

Q. Advanced Research Focus

- Electrophilic substitution trends : Electron-rich pyrazole C-4 positions are favored for nitration/sulfonation .

- Steric effects : Bulky biphenyl groups at C-3 direct electrophiles to C-5 (e.g., ) .

- Computational validation : Fukui function analysis predicts reactive sites; NBO analysis quantifies steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.